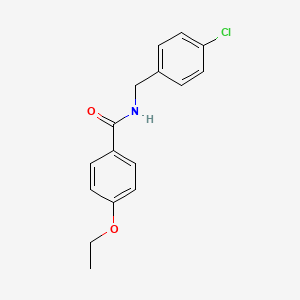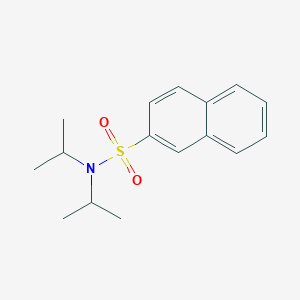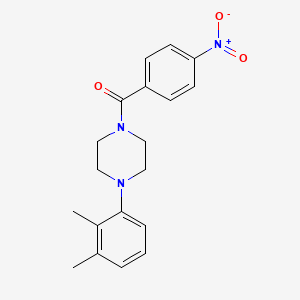
N-(4-chlorobenzyl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-4-ethoxybenzamide, also known as CB-1 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist of the cannabinoid receptor type 1 (CB-1), which plays a crucial role in regulating various physiological processes in the body. The CB-1 receptor is primarily found in the central nervous system and is responsible for mediating the effects of cannabinoids, such as THC, which is the primary psychoactive component of marijuana.
Wirkmechanismus
N-(4-chlorobenzyl)-4-ethoxybenzamide antagonist works by selectively blocking the this compound receptor, which is responsible for mediating the effects of cannabinoids in the body. By blocking the receptor, this compound antagonist prevents the activation of the endocannabinoid system, which regulates various physiological processes, including appetite, metabolism, and pain sensation.
Biochemical and Physiological Effects
This compound antagonist has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce food intake, body weight, and improve glucose metabolism by modulating the activity of the endocannabinoid system. Additionally, this compound antagonist has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(4-chlorobenzyl)-4-ethoxybenzamide antagonist in lab experiments has several advantages, including its selectivity for the this compound receptor, which reduces the potential for off-target effects. Additionally, this compound antagonist is relatively easy to synthesize and purify, making it readily available for use in experiments. However, the use of this compound antagonist in lab experiments also has some limitations, such as its potential to interfere with other physiological processes that are regulated by the endocannabinoid system.
Zukünftige Richtungen
There are several future directions for the use of N-(4-chlorobenzyl)-4-ethoxybenzamide antagonist in scientific research. One potential application is in the treatment of obesity and metabolic disorders, where this compound antagonist has shown promising results in preclinical studies. Additionally, this compound antagonist may have potential applications in the treatment of addiction, particularly for marijuana addiction. Further research is needed to fully understand the potential therapeutic applications of this compound antagonist and to develop more selective and potent compounds for use in scientific research.
Conclusion
In conclusion, this compound, or this compound antagonist, is a chemical compound that has significant potential for use in scientific research. It is a selective antagonist of the this compound receptor, which plays a crucial role in regulating various physiological processes in the body. This compound antagonist has been extensively studied for its potential therapeutic applications, such as in the treatment of obesity, metabolic disorders, and addiction. Further research is needed to fully understand the potential applications of this compound antagonist and to develop more selective and potent compounds for use in scientific research.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-4-ethoxybenzamide antagonist involves several steps, starting with the reaction of 4-chlorobenzylamine with 4-ethoxybenzoyl chloride in the presence of a base to form this compound. The compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-4-ethoxybenzamide antagonist has been extensively studied for its potential therapeutic applications, such as in the treatment of obesity, metabolic disorders, and addiction. It has been shown to reduce food intake, body weight, and improve glucose metabolism in preclinical studies. Additionally, this compound antagonist has been investigated for its potential use in the treatment of drug addiction, particularly for marijuana addiction.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-15-9-5-13(6-10-15)16(19)18-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTDINWDLOJZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide](/img/structure/B5863429.png)



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)

![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)


![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)

![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)